2-Amino-2-bromopyridine
CAS No.:
Cat. No.: VC18847095
Molecular Formula: C5H7BrN2
Molecular Weight: 175.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BrN2 |
|---|---|
| Molecular Weight | 175.03 g/mol |
| IUPAC Name | 2-bromo-1H-pyridin-2-amine |
| Standard InChI | InChI=1S/C5H7BrN2/c6-5(7)3-1-2-4-8-5/h1-4,8H,7H2 |
| Standard InChI Key | PZFDERGEFPLQDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(NC=C1)(N)Br |
Introduction
Synthetic Methodologies and Challenges
Synthesizing 2-amino-2-bromopyridine poses unique regioselective challenges due to competing bromination at other pyridine positions. Existing protocols for related bromopyridines offer insights into potential pathways:
Diazotization-Bromination Approach
The Craig process, originally developed for 2-bromopyridine synthesis, involves diazotization of 2-aminopyridine with hydrobromic acid (HBr) and bromine (Br₂) . Adapting this method for 2-amino-2-bromopyridine would require stringent control over reaction conditions to prevent over-bromination. Key modifications include:
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Reagents: HBr (48% aqueous), Br₂, H₂SO₄ (to enhance acidity and reduce HBr consumption) .
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Molar Ratios: HBr:2-aminopyridine (1:1–3.5:1); H₂SO₄:HBr (2:8–8:2) .
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Temperature: Maintained at -10°C to 0°C to suppress side reactions .
A hypothetical reaction sequence might proceed as:
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Protonation: 2-Aminopyridine reacts with HBr to form a hydrobromide salt.
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Bromination: Br₂ addition yields a perbromide intermediate.
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Diazotization: Sodium nitrite (NaNO₂) in HCl generates a diazonium salt.
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Neutralization: NaOH liberates 2-amino-2-bromopyridine.
Direct Bromination of 2-Aminopyridine
Alternative routes involve electrophilic aromatic substitution (EAS) using brominating agents like N-bromosuccinimide (NBS). Theoretical studies suggest that the amino group’s strong activating effect would direct bromine to the para (4-) or meta (3-) positions rather than the ortho (2-) position, necessitating protective strategies . For example:
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Amino Protection: Acetylation of -NH₂ to reduce its directing effect.
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Directed Bromination: Use of Lewis acids (e.g., FeBr₃) to steer Br⁺ to the 2-position.
No successful implementations of this approach have been documented, underscoring the synthetic complexity .
Spectroscopic Characterization
Limited experimental data exist, but inferred spectral profiles include:
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¹H NMR (DMSO-d₆): δ 6.20 (s, 2H, NH₂), 6.64–6.66 (dd, 1H, J = 8 Hz, H-3), 7.78–7.79 (d, 1H, H-5) .
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¹³C NMR: Predicted signals at ~155 ppm (C-2, Br-substituted), ~140 ppm (C-6, NH₂-substituted) .
Pharmacological Relevance
2-Aminopyridine derivatives are prominent in NOS inhibition, a therapeutic target for neurodegenerative diseases . While 2-amino-2-bromopyridine itself remains unexplored, structural analogs demonstrate:
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